molecular formula C18H19N5O2S B12018543 2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol

2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol

Cat. No.: B12018543
M. Wt: 369.4 g/mol
InChI Key: BECVCQFUYBKPJD-YBFXNURJSA-N
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Description

2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol is a complex organic compound with a unique structure that includes a triazole ring, a dimethylamino group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized through the reaction of hydrazonoyl halides with potassium thiocyanate . The dimethylamino group is introduced via a nucleophilic substitution reaction, while the methoxyphenol moiety is added through an electrophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine .

Scientific Research Applications

2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and dimethylamino group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol is unique due to its combination of a triazole ring, dimethylamino group, and methoxyphenol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N5O2S/c1-22(2)14-9-7-12(8-10-14)17-20-21-18(26)23(17)19-11-13-5-4-6-15(25-3)16(13)24/h4-11,24H,1-3H3,(H,21,26)/b19-11+

InChI Key

BECVCQFUYBKPJD-YBFXNURJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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